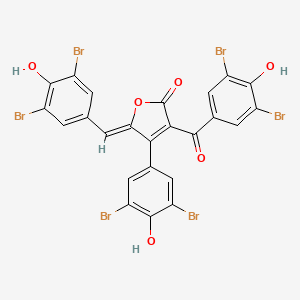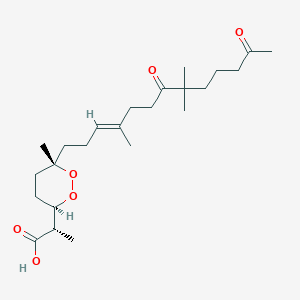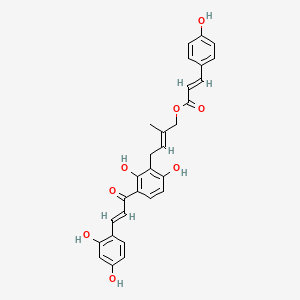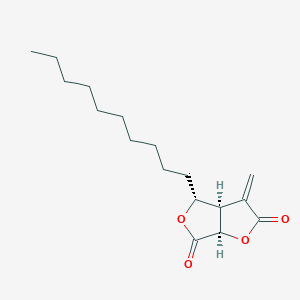
Cadiolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadiolide B is an olefinic compound. It derives from a cinnamic acid.
Cadiolide B is a natural product found in Botryllus with data available.
Applications De Recherche Scientifique
Synthesis of Cadiolide B
Cadiolide B has been successfully synthesized in a laboratory setting. The first synthesis was achieved in a 6-step process from 4-bromo-2(5H)-furanone, involving sequential, regiocontrolled introduction of three furanone substituents through aldol reactions and Suzuki cross coupling (Boukouvalas & Pouliot, 2005).
Antibacterial Properties
Cadiolide B and its analogues have demonstrated significant antibacterial activity. Some compounds within the cadiolide class exhibited potent antibacterial activity against drug-resistant strains with MICs comparable to marketed drugs like vancomycin and linezolid (Wang et al., 2017). Additionally, synthetic cadiolide analogues have shown strong inhibitory effects on bacterial biofilm formation, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis (Mairink et al., 2018).
Antiviral and Cytotoxic Activities
Cadiolide B has shown antiviral activity against the Japanese encephalitis virus. Additionally, it exhibited cytotoxic activity against breast cancer cell lines at concentrations of less than 1 μM (Smitha et al., 2014).
Propriétés
Nom du produit |
Cadiolide B |
|---|---|
Formule moléculaire |
C24H10Br6O6 |
Poids moléculaire |
873.8 g/mol |
Nom IUPAC |
(5Z)-3-(3,5-dibromo-4-hydroxybenzoyl)-4-(3,5-dibromo-4-hydroxyphenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C24H10Br6O6/c25-11-1-8(2-12(26)21(11)32)3-17-18(9-4-13(27)22(33)14(28)5-9)19(24(35)36-17)20(31)10-6-15(29)23(34)16(30)7-10/h1-7,32-34H/b17-3- |
Clé InChI |
CJOZHMMQXWACBU-YPEHOIGNSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Br)O)Br)/C=C\2/C(=C(C(=O)O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br |
SMILES canonique |
C1=C(C=C(C(=C1Br)O)Br)C=C2C(=C(C(=O)O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br |
Synonymes |
cadiolide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1247466.png)
![4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline](/img/structure/B1247467.png)



amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide](/img/structure/B1247473.png)




